1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzylamine with 1-(butan-2-yl)-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(butan-2-yl)-N-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine substituent instead of fluorine.
1-(butan-2-yl)-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl substituent instead of fluorine.
1-(butan-2-yl)-N-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a bromine substituent instead of fluorine.
Properties
CAS No. |
1856022-44-0 |
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Molecular Formula |
C14H18FN3 |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(4-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-3-11(2)18-9-8-14(17-18)16-10-12-4-6-13(15)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
InChI Key |
BYYYJXMIUJLOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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